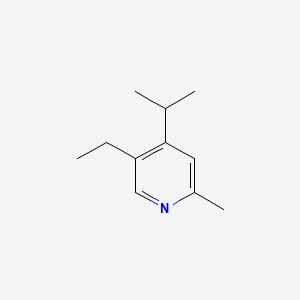
5-Ethyl-2-methyl-4-propan-2-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-2-methyl-4-propan-2-ylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with an ethyl group at the fifth position and an isopropyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methyl-4-propan-2-ylpyridine can be achieved through several methods. One common approach involves the alkylation of 2-picoline with ethyl and isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-picoline, followed by the addition of the alkyl halides to introduce the ethyl and isopropyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to facilitate the alkylation reactions, and the process conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
5-Ethyl-2-methyl-4-propan-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles such as amines or thiols.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nucleophile-substituted pyridine compounds.
科学研究应用
5-Ethyl-2-methyl-4-propan-2-ylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 5-Ethyl-2-methyl-4-propan-2-ylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.
相似化合物的比较
Similar Compounds
2-Picoline: A simpler pyridine derivative with a single methyl group.
4-Ethyl-2-methylpyridine: Similar structure but with different substitution pattern.
5-Isopropyl-2-methylpyridine: Another isomer with different positioning of substituents.
Uniqueness
5-Ethyl-2-methyl-4-propan-2-ylpyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
100054-24-8 |
|---|---|
分子式 |
C11H17N |
分子量 |
163.264 |
IUPAC 名称 |
5-ethyl-2-methyl-4-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-5-10-7-12-9(4)6-11(10)8(2)3/h6-8H,5H2,1-4H3 |
InChI 键 |
IGQRUHNAKALMHY-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C=C1C(C)C)C |
同义词 |
2-Picoline,5-ethyl-4-isopropyl-(6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















